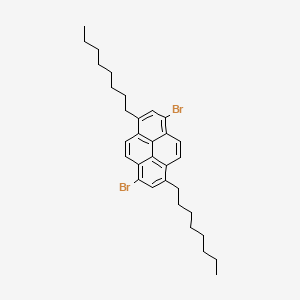
1,6-Dibromo-3,8-dioctylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-3,8-dioctylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their desirable photophysical and electronic properties, making them attractive as versatile chromophores and functional materials in organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3,8-dioctylpyrene can be synthesized through a bromination reaction of pyrene. One method involves dissolving pyrene in an organic solvent and adding dibromohydantoin for the reaction. The resulting solid is then filtered and recrystallized to obtain 1,6-dibromopyrene . Another method involves the use of bromine in carbon tetrachloride (CCl4) under nitrogen atmosphere, followed by recrystallization from toluene .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine .
化学反应分析
Types of Reactions
1,6-Dibromo-3,8-dioctylpyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for various applications in organic electronics.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction uses palladium catalysts and boronic acids or esters to replace the bromine atoms with other functional groups.
Electrophilic Aromatic Substitution: This reaction can introduce various substituents onto the pyrene core, further modifying its properties.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, which can be tailored for specific applications in optoelectronics and materials science .
科学研究应用
1,6-Dibromo-3,8-dioctylpyrene has a wide range of applications in scientific research, including:
作用机制
The mechanism by which 1,6-dibromo-3,8-dioctylpyrene exerts its effects is primarily through its interaction with light and electronic fields. The bromine atoms and octyl chains influence the electronic distribution within the pyrene core, affecting its photophysical properties . This makes it an effective material for use in optoelectronic devices, where it can emit light or conduct electricity under specific conditions .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of long octyl chains. These features enhance its solubility and processability, making it more suitable for industrial applications compared to other pyrene derivatives .
属性
分子式 |
C32H40Br2 |
|---|---|
分子量 |
584.5 g/mol |
IUPAC 名称 |
1,6-dibromo-3,8-dioctylpyrene |
InChI |
InChI=1S/C32H40Br2/c1-3-5-7-9-11-13-15-23-21-29(33)27-20-18-26-24(16-14-12-10-8-6-4-2)22-30(34)28-19-17-25(23)31(27)32(26)28/h17-22H,3-16H2,1-2H3 |
InChI 键 |
VDXLOCQLZRTYCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CCCCCCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
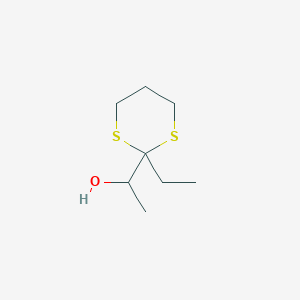
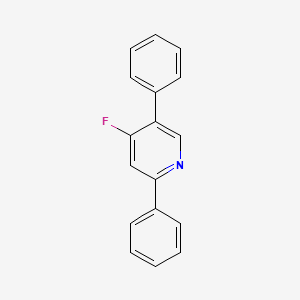
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)


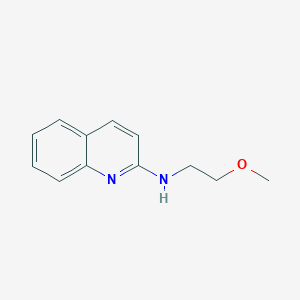
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
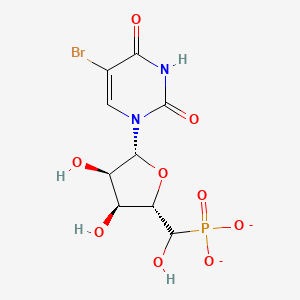
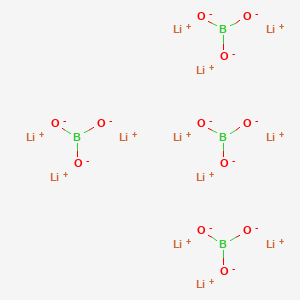
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
